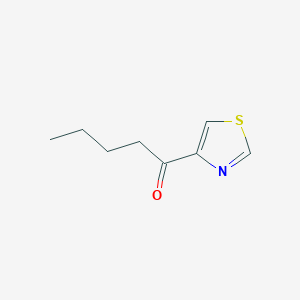
1-(1,3-Thiazol-4-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Thiazol-4-yl)pentan-1-one is an organic compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-4-yl)pentan-1-one can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with a suitable carbonyl compound under acidic or basic conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Thiazol-4-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(1,3-Thiazol-4-yl)pentan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Thiazol-4-yl)pentan-1-one involves its interaction with molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Thiazole: A basic structure similar to 1-(1,3-Thiazol-4-yl)pentan-1-one, used in various applications.
Thiazolidine: Another thiazole derivative with different biological activities.
Benzothiazole: Contains a fused benzene ring, offering unique properties compared to this compound.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-4-yl)pentan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-2-3-4-8(10)7-5-11-6-9-7/h5-6H,2-4H2,1H3 |
Clave InChI |
HXXQNLXRLKMQDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CSC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)
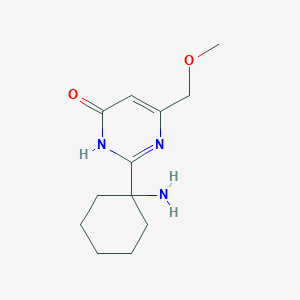
![Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13066230.png)
![6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)
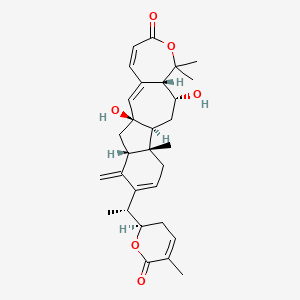
![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13066240.png)

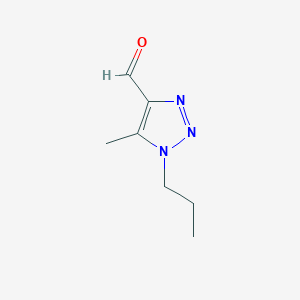

![1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066258.png)

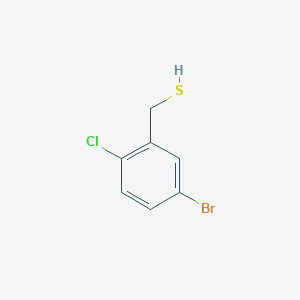

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066279.png)
